molecular formula C14H9KO3S B6523570 potassium phenanthrene-3-sulfonate CAS No. 22172-79-8

potassium phenanthrene-3-sulfonate

Cat. No.: B6523570
CAS No.: 22172-79-8
M. Wt: 296.38 g/mol
InChI Key: SUINDDWAZFAEFB-UHFFFAOYSA-M
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Description

Potassium phenanthrene-3-sulfonate is an organic compound derived from phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a sulfonate group attached to the third position of the phenanthrene ring system. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of potassium phenanthrene-3-sulfonate typically involves the sulfonation of phenanthrene. The process begins with the melting of pure phenanthrene in a round-bottomed flask, followed by the addition of concentrated sulfuric acid. The reaction mixture is maintained at a temperature of 120–125°C for several hours. The resulting sulfonic acid is then neutralized with potassium hydroxide to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically crystallized and purified through various filtration and washing steps .

Chemical Reactions Analysis

Types of Reactions

Potassium phenanthrene-3-sulfonate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to other functional groups.

    Substitution: The sulfonate group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfone derivatives, while substitution reactions can produce a variety of substituted phenanthrene compounds .

Scientific Research Applications

Potassium phenanthrene-3-sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phenanthrene derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of potassium phenanthrene-3-sulfonate involves its interaction with various molecular targets. The sulfonate group can participate in ionic interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s biological activity and its effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • Sodium phenanthrene-3-sulfonate
  • Potassium phenanthrene-2-sulfonate
  • Sodium phenanthrene-2-sulfonate

Uniqueness

Potassium phenanthrene-3-sulfonate is unique due to its specific sulfonation position, which imparts distinct chemical and physical properties compared to its isomers and analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

potassium;phenanthrene-3-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3S.K/c15-18(16,17)12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12;/h1-9H,(H,15,16,17);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUINDDWAZFAEFB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)S(=O)(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9KO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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